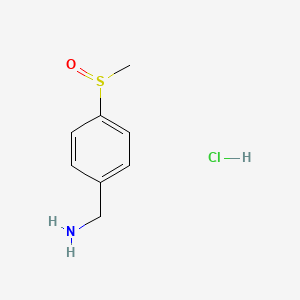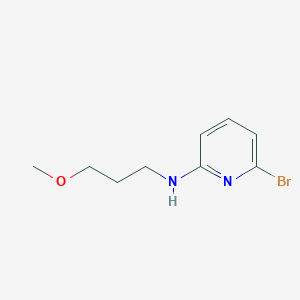![molecular formula C8H5BrN2O B1503008 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190317-67-9](/img/structure/B1503008.png)
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
描述
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolopyridine, featuring a bromine atom at the 7th position and a formyl group at the 3rd position of the pyrrolopyridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multiple steps, starting from simpler pyrrolopyridine derivatives. One common approach is the halogenation of 1H-pyrrolo[2,3-c]pyridine followed by formylation[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like formic acid or formyl chloride under controlled temperatures and inert atmospheres.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity.
化学反应分析
Types of Reactions: 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include ammonia (NH3) and alcohols (ROH).
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydrogen bromide derivatives.
Substitution: Amine or alcohol derivatives.
科学研究应用
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: It can be used in the production of advanced materials and chemical intermediates.
作用机制
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is similar to other brominated pyrrolopyridine derivatives, such as 7-bromo-1H-pyrrolo[2,3-b]pyridine and 7-bromo-1H-pyrrolo[2,3-d]pyridine. its unique combination of a bromine atom and a formyl group at specific positions on the pyrrolopyridine ring system sets it apart. These structural differences can lead to variations in reactivity and biological activity.
相似化合物的比较
7-bromo-1H-pyrrolo[2,3-b]pyridine
7-bromo-1H-pyrrolo[2,3-d]pyridine
7-azaindole-3-carboxaldehyde
This comprehensive overview provides a detailed understanding of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHOVRLAQADKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676840 | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-67-9 | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)








![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)



